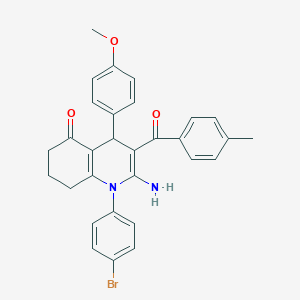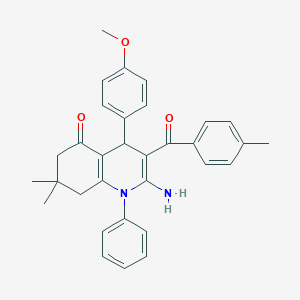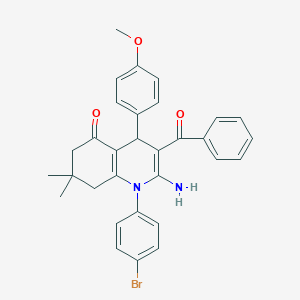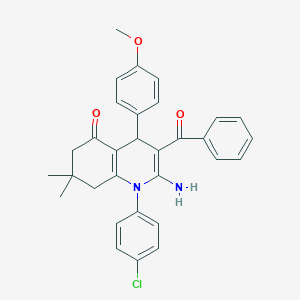![molecular formula C33H29N3O6S B304403 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304403.png)
2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile, commonly known as TAK-659, is a small molecule inhibitor that has been designed to target the Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) and plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.
Mechanism of Action
TAK-659 works by inhibiting the activity of 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile, which is a key enzyme involved in the signaling pathway of BCR. BCR signaling plays a critical role in the development and survival of B-cells, and aberrant BCR signaling has been implicated in the pathogenesis of B-cell malignancies. By blocking this compound, TAK-659 prevents the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and physiological effects:
TAK-659 has been shown to have potent inhibitory activity against this compound in vitro, with an IC50 value of 0.85 nM. In vivo studies have demonstrated that TAK-659 is well-tolerated and has a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. TAK-659 has also been shown to have a selective inhibitory effect on this compound, with minimal off-target effects on other kinases.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its potent and selective inhibitory activity against 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile, which makes it a valuable tool for studying the role of this compound in B-cell signaling and the pathogenesis of B-cell malignancies. However, one of the limitations of TAK-659 is its relatively low yield in the synthesis process, which may limit its availability for large-scale experiments.
Future Directions
There are several potential future directions for the research on TAK-659. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cells, which may improve the efficacy of TAK-659 in the treatment of B-cell malignancies. Another area of interest is the investigation of the role of 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile in other immune cell types, such as T-cells and natural killer cells, which may have implications for the treatment of autoimmune diseases and other immune-related disorders. Finally, further research is needed to optimize the synthesis of TAK-659 and improve its availability for large-scale experiments and clinical trials.
Synthesis Methods
The synthesis of TAK-659 involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-(3,4,5-trimethoxyphenyl)nicotinic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 1-(4-ethoxyphenyl)-2,5-dioxopyrrolidine-3-thiol to obtain the desired product, TAK-659. The overall yield of the synthesis is reported to be around 10%.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that TAK-659 inhibits the proliferation and survival of B-cells by blocking the BCR signaling pathway. In vivo studies in animal models have demonstrated that TAK-659 reduces tumor growth and prolongs survival.
properties
Molecular Formula |
C33H29N3O6S |
|---|---|
Molecular Weight |
595.7 g/mol |
IUPAC Name |
2-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C33H29N3O6S/c1-5-42-23-13-11-22(12-14-23)36-30(37)18-29(33(36)38)43-32-25(19-34)24(17-26(35-32)20-9-7-6-8-10-20)21-15-27(39-2)31(41-4)28(16-21)40-3/h6-17,29H,5,18H2,1-4H3 |
InChI Key |
ARHIMBNLYVZTQV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C(=CC(=N3)C4=CC=CC=C4)C5=CC(=C(C(=C5)OC)OC)OC)C#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C(=CC(=N3)C4=CC=CC=C4)C5=CC(=C(C(=C5)OC)OC)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















